molecular formula C19H14F2N6OS B2417093 N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863458-54-2

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2417093
CAS RN: 863458-54-2
M. Wt: 412.42
InChI Key: MWNFXNPHLOPCTO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Applications

Compounds related to the structural family of triazolopyrimidines, including analogs similar to the one , have been investigated for their potential as mediator release inhibitors, which could have implications in the treatment of asthma. One study found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors, suggesting a potential avenue for research into antiasthma applications. These compounds were synthesized through a series of chemical reactions starting with arylamidines and showed promising pharmacological and toxicological profiles for further study (Medwid et al., 1990).

Modulation of A2A Adenosine Receptor

Another study explored the development of molecular probes based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, aiming at the human A2A adenosine receptor, which is crucial for various neurological processes. These probes displayed high affinity and selectivity as antagonists, suggesting potential research applications in studying neurological functions and disorders. The study also synthesized a family of high affinity functionalized congeners as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).

Anticancer Activity

Research into the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with structural similarities, has demonstrated remarkable anticancer effects. By replacing the acetamide group with alkylurea, a series of derivatives were synthesized, showing potent antiproliferative activities against human cancer cell lines, with reduced acute oral toxicity. This highlights the potential of similar compounds in the development of anticancer agents with low toxicity (Wang et al., 2015).

Tubulin Polymerization Inhibition

A class of [1,2,4]triazolo[1,5-a]pyrimidines has been identified as anticancer agents with a unique mechanism of tubulin inhibition, suggesting a potential application in cancer therapy. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, and inhibit the binding of vincas to tubulin. This unique mechanism of action, alongside the ability to overcome resistance attributed to several multidrug resistance transporter proteins, positions similar compounds as candidates for cancer therapy research (Zhang et al., 2007).

Herbicidal Activity

Compounds within the structural family have also shown potential as herbicides, offering a broad spectrum of vegetation control at low application rates. This suggests a direction for agricultural research, focusing on the development of new herbicidal formulations based on similar chemical structures (Moran, 2003).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c20-13-5-7-14(8-6-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNFXNPHLOPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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